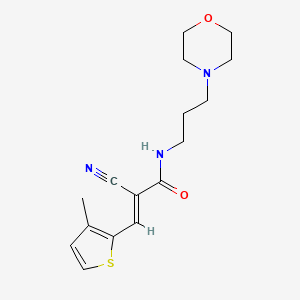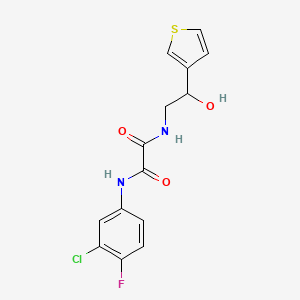![molecular formula C19H17F3N6O3 B2512322 2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide CAS No. 878734-29-3](/img/structure/B2512322.png)
2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,7,8-Trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H17F3N6O3 and its molecular weight is 434.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mesoionic Compounds Synthesis and Properties
Mesoionic compounds, including imidazo[1,2-c]pyrimidine-2,7-diones, which bear structural resemblance to purine analogs, have been synthesized and studied for their unique chemical properties. These compounds exhibit interesting tautomeric forms and undergo hydrolytic ring-opening reactions, suggesting potential for chemical synthesis applications and as intermediates in the development of new compounds with varied biological activities (Coburn & Taylor, 1982).
Cardiotonic Drugs Discovery
Research into arylimidazopyridine derivatives has led to the discovery of noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities. This highlights the therapeutic potential of compounds with imidazole structures in cardiovascular diseases, offering a foundational perspective on the utility of similar compounds in medicinal chemistry (Robertson et al., 1985).
Catalytic Applications and Amidation Reactions
Imidazoheterocycles have been utilized in Rh(III)-catalyzed ortho-amidation reactions, demonstrating the role of such compounds in facilitating efficient and selective chemical transformations. This application is crucial for the synthesis of various N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, indicating potential for synthetic organic chemistry and drug synthesis methodologies (Samanta et al., 2019).
Crystal Structure Analysis
The crystallographic analysis of compounds like 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione provides insights into the molecular structure, including planarity and intermolecular hydrogen bonds. Such studies are fundamental for understanding the physicochemical properties of novel compounds and designing molecules with specific functions (Sethusankar et al., 2002).
Antifungal and Antitumor Agents
Novel imidazole derivatives have been synthesized and evaluated as antifungal agents, highlighting the potential of imidazole-based compounds in combating drug-resistant fungal infections. The antifungal activity tests and molecular docking studies suggest these compounds can target specific fungal enzymes, offering a pathway for developing new antifungal therapeutics (Altındağ et al., 2017). Similarly, imidazole acyl urea derivatives have been explored for their antitumor activities as Raf kinase inhibitors, demonstrating the potential for such compounds in oncology research (Zhu, 2015).
Eigenschaften
IUPAC Name |
2-[4,7,8-trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O3/c1-9-10(2)28-14-15(25(3)18(31)26(16(14)30)8-13(23)29)24-17(28)27(9)12-6-4-11(5-7-12)19(20,21)22/h4-7H,8H2,1-3H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKRNBXAFAXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)
![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)

![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)



![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2512251.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)

![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2512261.png)
